Chloramine B

Catalog No.
S612709
CAS No.
127-52-6
M.F
C6H5ClNNaO2S
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine B

CAS Number

127-52-6

Product Name

Chloramine B

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1

InChI Key

KDNCILYKSYKEFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

Solubility

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/

Synonyms

chloramin B, chloramine B, chloramine-B, chloramine-B, lithium salt, chloramine-B, potassium salt, chloramine-B, sodium salt, Chlordetal, N-chlorobenzenesulfonamide, phenylsulfamyl chloride

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

Important Note

It is crucial to distinguish between "Chloramine B" and "Chloramines." While Chloramine B refers to a specific chemical compound, "Chloramines" represent a broader category of disinfectants used in water treatment, often including monochloramine and dichloramine.

There is limited research focusing specifically on "Chloramine B" within the context of scientific investigations. This compound is not commonly used in contemporary scientific research due to its hazardous properties.

However, research does exist on chloramines, primarily focusing on their applications in water treatment and disinfection:

  • Disinfectant in drinking water: Chloramines, including monochloramine, are used as disinfectants in drinking water treatment . They offer a long-lasting residual effect compared to chlorine, persisting longer in water distribution systems .
  • Formation and behavior in water systems: Researchers investigate the formation, speciation, and fate of chloramines within water distribution systems. This includes understanding how factors like pH, temperature, and reaction time affect their behavior .
  • Impact on disinfection byproducts: Research explores the formation of disinfection byproducts (DBPs) during chloramination, as some DBPs can pose health concerns. Scientists evaluate the factors influencing DBP formation and strategies to minimize their presence .

Chloramine B is an organic compound with the chemical formula C₆H₅ClNNaO, classified as a chlorinated derivative of aniline. It is primarily used as a disinfectant and antiseptic agent. Chloramine B is a white crystalline powder that is soluble in water and exhibits strong oxidizing properties. It is often utilized in various applications, including water treatment, pharmaceuticals, and as a reagent in organic synthesis.

Chloramine B can be toxic if ingested and is a corrosive substance []. It can cause irritation and injury to the skin, eyes, and respiratory tract [].

Current Research

  • Medicinal chemistry: Development of new drugs with antimicrobial or other therapeutic properties.
  • Material science: Synthesis of new materials with desired properties.
, notably:

  • Formation of Chloramines: Chloramine B can be produced by reacting ammonia with sodium hypochlorite. This reaction can be summarized as:
    NH3+NaOClNH2Cl+NaOH\text{NH}_3+\text{NaOCl}\rightarrow \text{NH}_2\text{Cl}+\text{NaOH}
  • Decomposition Reactions: Under certain conditions, chloramine B can decompose into nitrogen and ammonium chloride:
    3NH2ClN2+NH4Cl+2HCl3\text{NH}_2\text{Cl}\rightarrow \text{N}_2+\text{NH}_4\text{Cl}+2\text{HCl}
  • Oxidation Reactions: As an oxidizing agent, chloramine B can react with various organic compounds, facilitating nucleophilic and electrophilic substitutions.

Chloramine B can be synthesized through several methods:

  • Direct Chlorination: This involves the direct reaction of aniline derivatives with chlorine or chlorinating agents.
  • Ammonia Reaction: The most common method involves the reaction of ammonia with sodium hypochlorite under controlled pH conditions (ideally between 8 and 11) to produce monochloramine, which can further react to form chloramine B.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing chloramines by passing an electric current through a solution containing ammonia and chloride ions.

Chloramine B has diverse applications:

  • Water Treatment: Utilized as a disinfectant in drinking water and wastewater treatment due to its stability compared to free chlorine.
  • Pharmaceuticals: Employed as an antiseptic in various medical formulations.
  • Industrial Uses: Acts as a reagent in organic synthesis and in the production of other chlorinated compounds.
  • Food Industry: Occasionally used for sanitizing food processing equipment.

Studies have shown that chloramine B interacts with various biological molecules, including proteins and nucleic acids. Its oxidizing properties allow it to modify amino acids within proteins, potentially leading to loss of function or denaturation. Additionally, interaction with thiol groups in proteins can inhibit enzymatic activities .

Chloramine B is part of a broader class of chloramines that includes:

Compound NameChemical FormulaUnique Features
MonochloramineNH₂ClMost stable form; commonly used in water disinfection
DichloramineNHCl₂Less stable than monochloramine; forms at lower pH levels
Nitrogen TrichlorideNCl₃Highly reactive; used in certain industrial applications
Chlorine DioxideClO₂Strong oxidizing agent; used for disinfection

Uniqueness of Chloramine B

Chloramine B is unique due to its combination of both disinfectant properties and stability compared to free chlorine. Its ability to release chlorine while maintaining longer-lasting effects makes it particularly valuable in water treatment applications where residual activity is desired.

Physical Description

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline]

Color/Form

WHITE POWDER

Hydrogen Bond Acceptor Count

3

Exact Mass

212.9627216 g/mol

Monoisotopic Mass

212.9627216 g/mol

Heavy Atom Count

12

Odor

Faint chlorine odor

Decomposition

'Chloramine B' was found to present the greatest fire hazard, decomposing explosively at 185 degree C.

Melting Point

170-173 °C

UNII

17X76DR1ZM

Related CAS

80-16-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Disinfectants

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

127-52-6

Associated Chemicals

Choramine B Sodium:Hydrate;149358-72-5

Methods of Manufacturing

PREPD VIA BENZENESULFONAMIDE: CHATTAWAY, J CHEM SOC 87, 145 (1905); CUIBAN ET AL, PHARMAZIE 13, 407 (1958).

General Manufacturing Information

Benzenesulfonamide, N-chloro-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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